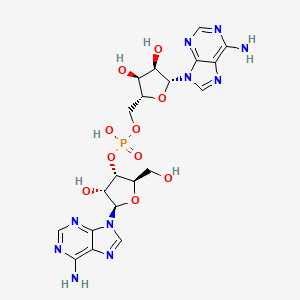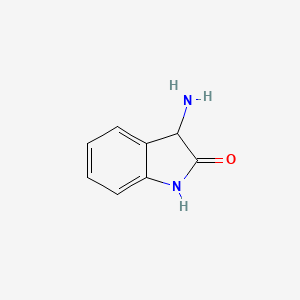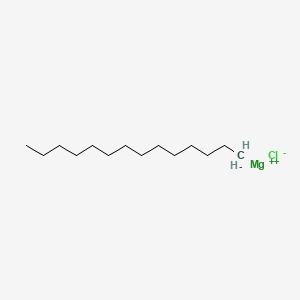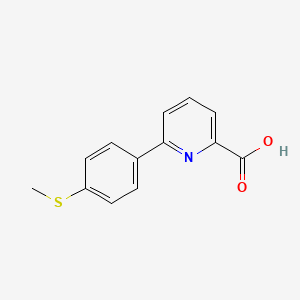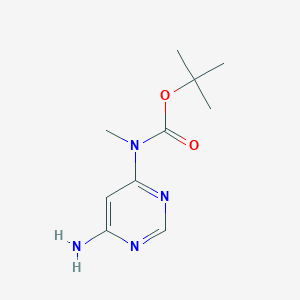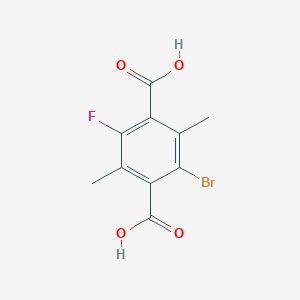
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid often involves halodeboronation reactions, where aryl boronic acids are treated to form aryl bromides and chlorides. For instance, a scalable synthesis method was developed for 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation across a series of aryl boronic acids (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid can be elucidated using various spectroscopic techniques. These compounds often exhibit unique structural features that can influence their reactivity and physical properties.
Chemical Reactions and Properties
Compounds containing bromo, fluoro, and carboxylic acid functional groups participate in a variety of chemical reactions. The presence of these functional groups can lead to interesting chemoselective reactions, as observed in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions favor bromide substitution (Stroup et al., 2007).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Factors like solubility, melting point, and boiling point are critical for understanding how these compounds can be manipulated in various chemical processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the compound's suitability for specific applications. For example, the reactivity of halogenated compounds with nucleophiles, as observed in SNAr reactions, is a key aspect of their chemical behavior (Liu & Robins, 2007).
Applications De Recherche Scientifique
-
Material Science
- Application : 2-Bromo-5-fluorobenzaldehyde, a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, is used in material science .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : These compounds are used as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
-
Pharmaceutical Sciences
- Application : Indole derivatives, which can be synthesized from compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, have shown diverse biological activities .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
The specific safety and hazard information for “2-Bromo-5-fluoro-3,6-dimethylterephthalic acid” is not available in the retrieved data. However, as with all chemicals, it should be handled with appropriate safety measures.
Orientations Futures
The future directions for “2-Bromo-5-fluoro-3,6-dimethylterephthalic acid” are not available in the retrieved data. The potential applications and research directions would depend on the specific properties and reactivity of the compound.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult the original sources or a chemistry professional for more detailed information.
Propriétés
IUPAC Name |
2-bromo-5-fluoro-3,6-dimethylterephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOWGKHOZPULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743408 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid | |
CAS RN |
1245807-10-6 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-chloro-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMi](/img/no-structure.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
